N-(1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Synthesis Analysis
The synthesis of complex molecules involving furanyl and thienyl groups can be achieved through various methods, including oxidative cyclization and Michael reaction. For example, Burgaz et al. (2007) demonstrated the synthesis of related compounds through oxidative cyclization using manganese(III) acetate, highlighting the versatility of furanyl and thienyl groups in chemical synthesis (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Molecular Structure Analysis
The molecular structure of compounds with benzofuran and thiophene derivatives has been extensively studied, indicating that electrophilic substitution reactions and metallation are crucial for their synthesis. Vachal et al. (1997) provided a detailed analysis of thieno[3,2-b]benzofuran synthesis, including the reactivity of different positions in the molecule (Vachal, Pihera, & Svoboda, 1997).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of diastereomeric mixtures, as observed by Dyachenko et al. (2008) in the synthesis of tetrahydropyridine derivatives, showcasing the complexity of reactions involving furanyl and thienyl groups (Dyachenko, Krasnikov, & Khorik, 2008).
Physical Properties Analysis
The physical properties, including crystalline structure and solubility, play a crucial role in the application and handling of these compounds. Prasad et al. (1979) detailed the crystal and molecular structure of related molecules, providing insight into the arrangement and interaction of atoms within the crystal lattice (Prasad, Shamala, Nagaraj, Chandrasekaran, & Balaram, 1979).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents and conditions, define the utility of the compound in various applications. Feinstein, Gore, and Reed (1969) discussed the hydrolysis rates of similar structures, highlighting the influence of the molecular structure on chemical behavior (Feinstein, Gore, & Reed, 1969).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-13-16-6-2-3-7-17(16)25-18(13)19(21)20(11-15-5-4-9-24-15)14-8-10-26(22,23)12-14/h2-7,9,14H,8,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUTXYCOUQYLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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